Phorbol 12,13-dihexanoate Phorbol 12,13-dihexanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18385120
InChI: InChI=1S/C32H48O8/c1-7-9-11-13-24(34)39-28-20(4)31(38)22(16-21(18-33)17-30(37)23(31)15-19(3)27(30)36)26-29(5,6)32(26,28)40-25(35)14-12-10-8-2/h15-16,20,22-23,26,28,33,37-38H,7-14,17-18H2,1-6H3
SMILES:
Molecular Formula: C32H48O8
Molecular Weight: 560.7 g/mol

Phorbol 12,13-dihexanoate

CAS No.:

Cat. No.: VC18385120

Molecular Formula: C32H48O8

Molecular Weight: 560.7 g/mol

* For research use only. Not for human or veterinary use.

Phorbol 12,13-dihexanoate -

Specification

Molecular Formula C32H48O8
Molecular Weight 560.7 g/mol
IUPAC Name [13-hexanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexanoate
Standard InChI InChI=1S/C32H48O8/c1-7-9-11-13-24(34)39-28-20(4)31(38)22(16-21(18-33)17-30(37)23(31)15-19(3)27(30)36)26-29(5,6)32(26,28)40-25(35)14-12-10-8-2/h15-16,20,22-23,26,28,33,37-38H,7-14,17-18H2,1-6H3
Standard InChI Key XGPRSRGBAHBMAF-UHFFFAOYSA-N
Canonical SMILES CCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)CCCCC)O)C

Introduction

Chemical Identity and Structural Characteristics

Phorbol 12,13-dihexanoate (CAS No. 37558-17-1) is a diester derivative of phorbol, featuring hexanoic acid groups at the C12 and C13 positions. Its molecular formula is C32H48O8\text{C}_{32}\text{H}_{48}\text{O}_8, with a molecular weight of 560.7 g/mol . The compound’s IUPAC name, [(1S,2S,6R,10S,11R,13S,14R,15R)-13-hexanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexanoate, reflects its complex tetracyclic diterpene backbone.

Physicochemical Properties

PDD exists as a solid at room temperature, with a predicted density of 1.22 g/cm³ and a boiling point of 661.09°C . It is soluble in dimethyl sulfoxide (DMSO) and ethanol, facilitating its use in in vitro assays. The refractive index (n20Dn_{20}^D) is 1.56, and its storage requires temperatures of -20°C to maintain stability .

PropertyValueSource Citation
Molecular Weight560.7 g/mol
SolubilityDMSO, Ethanol
Boiling Point661.09°C (predicted)
Density1.22 g/cm³ (predicted)
Refractive Indexn20Dn_{20}^D 1.56

Synthesis and Industrial Preparation

PDD is synthesized via esterification of phorbol with hexanoic acid. The reaction typically employs hexanoic anhydride and pyridine as a catalyst under reflux conditions to ensure complete acylation. Industrial protocols scale this process while implementing rigorous quality control, including chromatography and spectroscopic validation (e.g., NMR, MS) to confirm purity.

Reaction Mechanisms

The esterification proceeds through nucleophilic acyl substitution, where phorbol’s hydroxyl groups attack the electrophilic carbonyl carbon of hexanoic anhydride. Pyridine neutralizes the generated acid, driving the reaction to completion. Post-synthesis, PDD undergoes purification via silica gel chromatography, yielding >95% purity.

Mechanism of PKC Activation

PDD binds to the C1 domain of PKC, inducing a conformational change that translocates the enzyme to the plasma membrane . Membrane-bound PKC is phosphorylated at its activation loop, enabling catalysis. Activated PKC phosphorylates downstream targets, including transcription factors (e.g., NF-κB) and ion channels, modulating processes like gene expression and calcium signaling .

Isoform-Specific Effects

PKC comprises 10 isoforms divided into conventional (α\alpha, β\beta, γ\gamma), novel (δ\delta, ϵ\epsilon, η\eta, θ\theta), and atypical (ζ\zeta, ι\iota) subfamilies. PDD preferentially activates conventional PKCs, which require diacylglycerol (DAG) and calcium for function . This specificity underpins its utility in studying DAG-mediated pathways in cancer and immune cells.

Applications in Biomedical Research

Oncology

PDD induces apoptosis in leukemia and breast cancer cells by activating PKC-δ\delta, which triggers caspase-3 cleavage . Conversely, in melanoma models, PDD promotes tumor progression via PKC-ϵ\epsilon-mediated MAPK activation, highlighting its context-dependent effects.

Neuroscience

In hippocampal neurons, PDD enhances synaptic plasticity by phosphorylating NMDA receptors, augmenting calcium influx and long-term potentiation (LTP) . These findings implicate PKC in memory consolidation and neurodegenerative diseases.

Immunology

PDD activates PKC-θ\theta in T cells, stimulating interleukin-2 (IL-2) production and differentiation into Th1/Th17 subsets . This property is exploited in autoimmune disease models to dissect signaling pathways driving inflammation.

Comparative Analysis of Phorbol Esters

PDD’s hexanoate groups confer intermediate hydrophobicity compared to shorter (e.g., dibutyrate) or longer (e.g., didecanoate) acyl chains. This affects membrane partitioning and duration of PKC activation.

CompoundAcyl GroupsKey Biological Activity
Phorbol 12,13-dihexanoateHexanoatePKC activation, apoptosis
Phorbol 12-myristate 13-acetateMyristate/acetateTumor promotion, NF-κB activation
Phorbol 12,13-didecanoateDecanoateAntiviral activity

Emerging Research Directions

Recent studies utilize PDD to investigate PKC’s role in metabolic diseases. For instance, PKC-β\beta activation in adipocytes by PDD suppresses insulin signaling, offering insights into type 2 diabetes . Additionally, PDD-loaded nanoparticles are being explored for targeted cancer therapy to minimize off-target effects.

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